

# Avadomide Hydrochloride: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Avadomide Hydrochloride |           |
| Cat. No.:            | B605696                 | Get Quote |

#### Introduction

Avadomide (CC-122), a novel, orally active small molecule, represents a significant advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), **avadomide hydrochloride** is a non-phthalimide analog of thalidomide designed for greater potency and a distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a promising agent for various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of **avadomide hydrochloride**.

# **Core Discovery and Mechanism of Action**

Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5] Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a conformational change in CRBN that promotes the recruitment of novel protein substrates for ubiquitination and subsequent proteasomal degradation.[4][5]

The primary neosubstrates targeted by the avadomide-CRL4^CRBN^ complex are the hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8] The degradation of Ikaros and Aiolos leads to two key downstream effects:



- Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse
  Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and
  decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated
  activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes
  of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which
  shows preferential activity in the ABC subtype.[3][7]
- Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation, augmenting the body's anti-tumor immune response.[3][6][8]



Click to download full resolution via product page

Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.



# **Preclinical and Clinical Development**

**Avadomide hydrochloride**'s development has progressed through rigorous preclinical and clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

### **Pharmacokinetics**

The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

| Formulation           | Dose | Cmax (ng/mL) | AUC∞ (h·μg/L) | T½ (hours) |
|-----------------------|------|--------------|---------------|------------|
| Avadomide<br>HCI      | 3 mg | 61.92        | 666.34        | 9.28       |
| Formulated<br>Capsule | 3 mg | 83.96        | 774.86        | 8.39       |

Data from the CC-122-ST-001 study.[3]

# **Phase I Clinical Development**

The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and multiple myeloma.[4][10]

Experimental Protocol: Phase I Dose-Escalation (NCT01421524)

- Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily in continuous 28-day cycles.[10]
- Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose
   (NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[4][10]



- Patient Eligibility: Patients aged ≥18 years with histologically confirmed advanced malignancies unresponsive to standard therapies, adequate organ function, and an ECOG performance status of ≤2 were eligible.[3]
- Assessments: Safety was assessed by monitoring treatment-emergent adverse events
   (TEAEs). Tumor assessments were performed at screening and during even-numbered
   cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in
   peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase I Studies

The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

Table 2: Key Safety and Efficacy from Phase I (NCT01421524)

| Parameter           | Result                             |
|---------------------|------------------------------------|
| MTD                 | 3.0 mg daily                       |
| NTD                 | 3.5 mg daily                       |
| Common TEAEs (≥15%) | Fatigue, Neutropenia, Diarrhea[10] |
| Grade ≥3 TEAEs      | Occurred in 41% of patients[10]    |

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10]

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved the drug's tolerability.[3][7][11]





Click to download full resolution via product page

Caption: A simplified workflow for a Phase I clinical trial.

# **Pharmacodynamic Analysis**

Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10]



This degradation of target proteins serves as a robust biomarker for avadomide's biological activity.[5]

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

| Cell Type     | Biomarker | Median Reduction from<br>Predose |
|---------------|-----------|----------------------------------|
| CD19+ B Cells | Aiolos    | 59%                              |
| CD3+ T Cells  | Aiolos    | 45%                              |

Data from analysis of peripheral blood samples 5 hours post-dose.[3]

#### Phase Ib/II Combination Studies

Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419). [7][12]

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)

- Study Design: A multi-center, open-label, dose-expansion study.[7]
- Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[7]
- Primary Endpoints: Safety and tolerability of the combination.
- Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated promising preliminary antitumor activity.[7][12] This supported the continued development of avadomide in combination regimens. As of late 2024, **avadomide hydrochloride** is in Phase II clinical development for DLBCL.[1]





Click to download full resolution via product page

Caption: The typical drug discovery and development pipeline.

## Conclusion

Avadomide hydrochloride is a potent, second-generation CELMoD that leverages the targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory effects. Its discovery and development have been guided by a strong understanding of its molecular mechanism, with pharmacodynamic markers confirming target engagement in early clinical trials. Phase I studies established a manageable safety profile and recommended dose, while later-phase trials are exploring its efficacy in combination therapies for hematologic malignancies. Avadomide stands as a prime example of the potential of induced protein degradation as a therapeutic strategy in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Avadomide hydrochloride by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Avadomide Wikipedia [en.wikipedia.org]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]







- 7. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avadomide | C14H14N4O3 | CID 24967599 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avadomide Hydrochloride: A Technical Guide to Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#avadomide-hydrochloride-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com